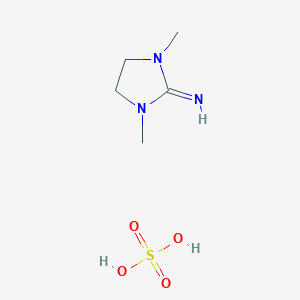![molecular formula C40H58S6Sn2 B12824268 [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12824268.png)
[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound featuring multiple thiophene and stannane groups. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps:
-
Formation of Thiophene Derivatives: : The initial step involves the synthesis of thiophene derivatives with octylsulfanyl groups. This can be achieved through the reaction of thiophene with octylsulfanyl chloride in the presence of a base such as sodium hydride.
-
Stannylation: : The thiophene derivatives are then subjected to stannylation using trimethyltin chloride in the presence of a palladium catalyst. This step introduces the trimethylstannyl groups into the molecule.
-
Cyclization: : The final step involves the cyclization of the stannylated thiophene derivatives to form the thieno2,3-fbenzothiol core. This can be achieved through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the availability of high-quality starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the octylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the stannyl groups, converting them to their corresponding hydrides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, organolithium compounds, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrides.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology
While not commonly used in biological applications, derivatives of this compound could potentially be explored for their biological activity, particularly in the development of new pharmaceuticals.
Medicine
In medicine, organotin compounds have been studied for their potential use as anticancer agents. The unique structure of [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane could make it a candidate for further investigation in this area.
Industry
In industry, this compound is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism by which [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects is primarily related to its electronic structure. The presence of multiple thiophene and stannane groups allows for efficient electron transport and charge separation, which is crucial for its applications in organic electronics.
Molecular Targets and Pathways
Electron Transport: The compound facilitates efficient electron transport due to its conjugated structure.
Charge Separation: The stannyl groups play a key role in charge separation, enhancing the compound’s performance in electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4,8-bis(5-ethylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane
- **4,8-bis(5-methylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane
Uniqueness
The uniqueness of [4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific combination of octylsulfanyl and stannyl groups, which provide a balance of solubility, electronic properties, and reactivity. This makes it particularly suitable for applications in organic electronics where such properties are crucial.
Propriétés
Formule moléculaire |
C40H58S6Sn2 |
|---|---|
Poids moléculaire |
968.7 g/mol |
Nom IUPAC |
[4,8-bis(5-octylsulfanylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S6.6CH3.2Sn/c1-3-5-7-9-11-13-21-35-29-17-15-27(39-29)31-25-19-23-38-34(25)32(26-20-24-37-33(26)31)28-16-18-30(40-28)36-22-14-12-10-8-6-4-2;;;;;;;;/h15-20H,3-14,21-22H2,1-2H3;6*1H3;; |
Clé InChI |
RVFFACYQLOVYQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCCCCCCCC)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
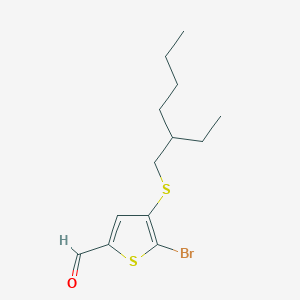
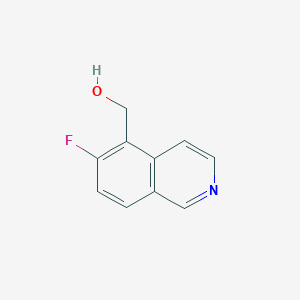
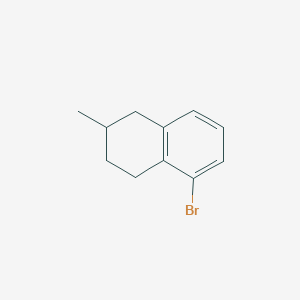
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
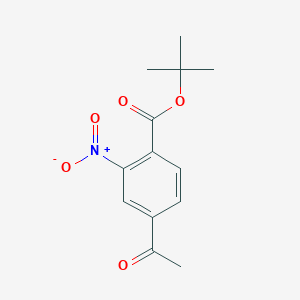
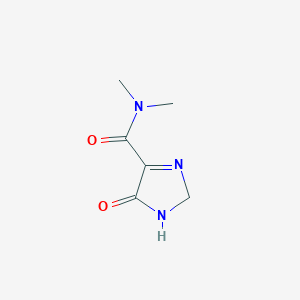
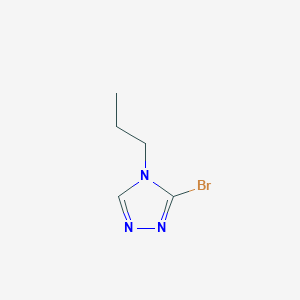

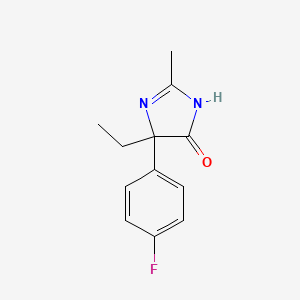
![10-Bromobenzo[g]chrysene](/img/structure/B12824277.png)


